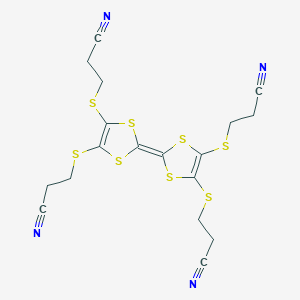

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNXHINRTQFOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453682 | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132765-36-7 | |

| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF)

This guide provides a comprehensive overview of the synthesis and characterization of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene, a pivotal molecule in the field of materials science and supramolecular chemistry. Known by its acronym TCE-TTF, this tetrathiafulvalene (TTF) derivative serves as a versatile building block for the construction of complex molecular architectures, including electroactive polymers and macrocycles. Its four cyanoethylthio substituents not only influence its electronic properties but also offer sites for further chemical modification, making it a subject of significant interest for researchers in drug development and advanced materials.

Strategic Importance of this compound

Tetrathiafulvalene and its derivatives are renowned for their strong π-electron donating capabilities and the stability of their oxidized radical cation and dication states.[1] This redox activity is central to their application in molecular electronics and the development of organic conductors. TCE-TTF, in particular, is a key intermediate in the "selective protection-deprotection" methodology, which allows for the stepwise functionalization of the TTF core.[2] The cyanoethyl groups act as protecting groups that can be selectively removed under basic conditions to generate the tetrathiolate, which can then be reacted with various electrophiles to construct more elaborate TTF-based systems.[3] This strategic utility makes a thorough understanding of its synthesis and properties essential for researchers in the field.

Synthesis of this compound: A Two-Stage Approach

The synthesis of TCE-TTF is most effectively achieved through a two-stage process that begins with the preparation of a key precursor, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione, followed by a phosphite-mediated coupling reaction to yield the target molecule. This method ensures a high yield and purity of the final product.

Stage 1: Synthesis of the Precursor, 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione

The initial step involves the synthesis of the dithiolate salt, sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), from the reaction of carbon disulfide with sodium metal in an aprotic solvent like dimethylformamide (DMF).[4] This dithiolate is then alkylated using 3-bromopropionitrile to introduce the cyanoethylthio groups.

Experimental Protocol: Synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione

-

Preparation of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium metal in anhydrous dimethylformamide (DMF). Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring under an inert atmosphere. The reaction is exothermic and should be controlled carefully. The reaction mixture will turn dark, indicating the formation of the dithiolate salt.

-

Alkylation: To the freshly prepared solution of Na₂dmit, add a solution of 3-bromopropionitrile in DMF dropwise at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione as a solid.

Stage 2: Triethyl Phosphite-Mediated Coupling to this compound

The final step in the synthesis is a homocoupling reaction of the 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione precursor. This is typically achieved by heating the precursor in triethyl phosphite, which acts as both a solvent and a coupling reagent. The triethyl phosphite facilitates the desulfurization and coupling of two dithiole-2-thione molecules to form the central C=C double bond of the tetrathiafulvalene core.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione in an excess of triethyl phosphite.

-

Coupling Reaction: Heat the reaction mixture to reflux (typically around 120-140 °C) under a nitrogen atmosphere for several hours. The reaction progress can be monitored by TLC.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, TCE-TTF, often precipitates from the solution as a solid.

-

Purification: Collect the solid product by filtration and wash it with a suitable solvent, such as ethanol or hexane, to remove residual triethyl phosphite and byproducts. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow Diagram

Caption: Molecular structure of TCE-TTF.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of TCE-TTF.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct triplets in the aliphatic region, corresponding to the two methylene groups (-S-CH₂- and -CH₂-CN) of the cyanoethylthio substituents. The integration of these signals should be in a 1:1 ratio.

-

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The key resonances to identify are those of the central C=C bond of the TTF core, the carbons of the dithiole rings, the methylene carbons, and the nitrile carbons. [5] Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of TCE-TTF, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which should be consistent with the molecular formula C₁₈H₁₆N₄S₈. [5]

Characterization Data Description Source Molecular Formula C₁₈H₁₆N₄S₈ [5] Molecular Weight 544.9 g/mol [5] Exact Mass 543.9140659 Da [5] Appearance Orange to red solid ¹³C NMR Resonances for the TTF core, methylene, and nitrile carbons. [5] | MS (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | [1]|

Electrochemical Characterization

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique to investigate the redox properties of TCE-TTF. The cyclic voltammogram of TCE-TTF typically shows two distinct and reversible one-electron oxidation waves, corresponding to the formation of the stable radical cation (TCE-TTF•⁺) and the dication (TCE-TTF²⁺). [6][7]The potentials of these redox events are influenced by the electron-withdrawing nature of the cyanoethylthio substituents.

| Electrochemical Data | Description |

| First Oxidation Potential (E¹½) | Corresponds to the TCE-TTF / TCE-TTF•⁺ redox couple. |

| Second Oxidation Potential (E²½) | Corresponds to the TCE-TTF•⁺ / TCE-TTF²⁺ redox couple. |

The reversibility of these redox processes is a key feature of TTF derivatives and is essential for their application in molecular switches and other electronic devices.

Spectroelectrochemical Characterization

UV-vis-NIR Spectroscopy: The electronic absorption spectrum of TCE-TTF changes significantly upon oxidation. By coupling UV-vis-NIR spectroscopy with electrochemical methods, the distinct spectra of the neutral, radical cation, and dication species can be obtained.

-

Neutral TCE-TTF: The neutral molecule typically exhibits absorptions in the UV and visible regions.

-

Radical Cation (TCE-TTF•⁺): Upon one-electron oxidation, new absorption bands appear in the visible and near-infrared (NIR) regions, which are characteristic of the TTF radical cation. [3]* Dication (TCE-TTF²⁺): Further oxidation to the dication results in another set of characteristic absorption bands.

| Species | Expected Absorption Regions |

| Neutral (TCE-TTF) | UV-Visible |

| Radical Cation (TCE-TTF•⁺) | Visible and NIR |

| Dication (TCE-TTF²⁺) | Visible |

These distinct spectral signatures provide a convenient method for monitoring the redox state of the molecule in various applications.

Conclusion and Future Outlook

This compound is a cornerstone molecule for the construction of advanced functional materials. The synthetic route via a phosphite-mediated coupling of a dithiole-2-thione precursor is a reliable and efficient method for its preparation. Its comprehensive characterization by spectroscopic and electrochemical techniques confirms its structure and reveals its rich redox behavior. The ability to deprotect the cyanoethyl groups opens up a vast chemical space for the design and synthesis of novel TTF-based materials with tailored properties for applications in molecular electronics, sensing, and drug delivery systems. Future research will likely focus on exploiting the unique properties of TCE-TTF to create even more complex and functional molecular and supramolecular systems.

References

-

PubChem. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

SpectraBase. 2,3,6,7-Tetrakis(2'-cyaoethylthio)tetrathiafulvalene. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. Available from: [Link]

-

PubMed Central. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]

-

TUE Research Portal. Two-Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. Available from: [Link]

-

Organic Syntheses. triethyl phosphite. Available from: [Link]

-

Organic Syntheses. triethyl phosphite. Available from: [Link]

-

ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]

-

ResearchGate. Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Available from: [Link]

-

Beilstein Journals. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]

-

ResearchGate. Figure S16 . UV-vis-NIR absorption spectral changes upon chemical... Available from: [Link]

-

Chem-Impex. 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione. Available from: [Link]

-

ResearchGate. UV-vis spectra and photographs of TTF 2 in its three stable oxidation... Available from: [Link]

-

ResearchGate. (PDF) Interactions between tetrathiafulvalene units in dimeric structures - The influence of cyclic cores. Available from: [Link]

-

Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[5][8]ITHIINYLIDENE (BEDT-TTF). Available from: [Link]

-

The Royal Society of Chemistry. Redox, transmetalation, and stacking properties of tetrathiafulvalene-2,3,6,7-tetrathiolate bridged tin, nickel, and palladium compounds. Available from: [Link]

-

ResearchGate. UV–vis/NIR spectra of 23 , 23 •+ , 23 3+ , and 23 6+. Available from: [Link]

-

PrepChem.com. Synthesis of triethyl phosphite. Available from: [Link]

-

ResearchGate. The UV-vis spectra of T 1 (a) and T 2 (b) at different concentrations in ethyl acetate. Available from: [Link]

-

PubMed Central. Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences. Synthesis, crystal structures and magnetic properties of this compound salts. Available from: [Link]

-

ResearchGate. Synthesis crystal structures and magnetic properties of this compound polymers | Request PDF. Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences. Synthesis, crystal structures and magnetic properties of this compound salts. Available from: [Link]

- Google Patents. Process for the preparation and recovery of triethyl phosphite and derivatives thereof.

-

Thieme. Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Available from: [Link]

-

Sci-Hub. Synthesis, crystal structures and magnetic properties of this compound salts. Available from: [Link]

-

Grokipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]

-

Laboratorio Discounter. This compound >98.0%(HPLC)(N) 1g. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis, crystal structures and magnetic properties of this compound salts [comptes-rendus.academie-sciences.fr]

- 3. research.tue.nl [research.tue.nl]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | C18H16N4S8 | CID 11060638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

electrochemical properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

An In-Depth Technical Guide to the Electrochemical Properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (TCT-TTF), a functionalized derivative of the potent organosulfur electron donor, tetrathiafulvalene (TTF). TCT-TTF is of significant interest in materials science and molecular electronics due to its potential for forming coordination polymers and other advanced materials.[1][2] This document will delve into the synthesis, redox behavior, and the experimental methodology for characterizing this molecule, with a particular focus on cyclic voltammetry. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of redox-active molecules.

Introduction: The Significance of Tetrathiafulvalene and Its Derivatives

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials chemistry, primarily due to their robust electron-donating capabilities and reversible redox behavior.[3][4] These molecules can undergo sequential one-electron oxidations to form stable radical cations (TTF•+) and dications (TTF2+), a property that makes them ideal candidates for molecular switches, organic conductors, and components in charge-transfer complexes.[5][6] The electrochemical properties of TTF derivatives can be finely tuned by the introduction of various functional groups to the TTF core. The addition of electron-withdrawing or electron-donating substituents alters the redox potentials, thereby influencing the stability of the oxidized species and the molecule's suitability for specific applications.[7]

This compound, hereafter referred to as TCT-TTF, is a derivative featuring four cyanoethylthio groups. These substituents are expected to be electron-withdrawing, which would anodically shift the oxidation potentials compared to the parent TTF. This modification not only influences the electronic properties but also provides sites for coordination with metal ions, opening avenues for the construction of multidimensional polymeric structures.[1][2]

Synthesis of this compound

The synthesis of TCT-TTF is typically achieved through a well-established method in TTF chemistry: the triethylphosphite-based coupling reaction.[2] This reaction involves the dimerization of a 1,3-dithiole-2-one precursor functionalized with the desired cyanoethylthio groups.

A general synthetic pathway is as follows:

-

Preparation of the Precursor: The synthesis starts with the appropriate 1,3-dithiole-2-thione, which is then converted to the corresponding 1,3-dithiole-2-one. For TCT-TTF, the precursor is 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-one.

-

Homocoupling Reaction: The 1,3-dithiole-2-one precursor is then subjected to a homocoupling reaction, typically by heating in neat triethyl phosphite. The triethyl phosphite acts as a desulfurization and coupling agent, leading to the formation of the central C=C double bond of the TTF core.

The resulting TCT-TTF is then purified using standard techniques such as column chromatography and recrystallization.

Electrochemical Properties and Redox Behavior

The defining characteristic of TCT-TTF, like all TTF derivatives, is its ability to undergo reversible oxidation. This process can be effectively studied using cyclic voltammetry (CV), which provides critical information about the oxidation potentials, the stability of the resulting charged species, and the kinetics of the electron transfer.[3]

The Redox States of TCT-TTF

TCT-TTF exhibits two sequential and reversible one-electron oxidation steps:

-

First Oxidation: The neutral TCT-TTF molecule loses one electron to form a stable radical cation (TCT-TTF•+).

-

Second Oxidation: The radical cation loses a second electron to form the dication (TCT-TTF2+).

These two redox events are typically observed as two distinct waves in a cyclic voltammogram. The potentials at which these oxidations occur are a direct measure of the molecule's electron-donating ability.

Caption: Redox states of TCT-TTF.

Expected Electrochemical Data

| Compound | First Half-Wave Potential (E¹½ vs. Ag/AgCl) | Second Half-Wave Potential (E²½ vs. Ag/AgCl) | Solvent/Electrolyte |

| TTF (unsubstituted) | ~ +0.37 V[8][9] | ~ +0.74 V[8][9] | CH₃CN / TBAPF₆ |

| TCT-TTF | > +0.37 V (Expected) | > +0.74 V (Expected) | Dichloromethane or Acetonitrile / TBAPF₆ |

Table 1: Comparison of the electrochemical data for unsubstituted TTF and the expected values for TCT-TTF.

Experimental Protocol: Cyclic Voltammetry of TCT-TTF

To empirically determine the electrochemical properties of TCT-TTF, a detailed cyclic voltammetry experiment is required. The following protocol outlines a self-validating system for obtaining reliable data.

Materials and Reagents

-

This compound (TCT-TTF)

-

Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) of electrochemical grade

-

Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, electrochemical grade

-

Ferrocene (for use as an internal standard)

-

High purity argon or nitrogen gas

Electrochemical Setup

-

A potentiostat

-

A three-electrode electrochemical cell

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode

-

Counter (auxiliary) electrode: Platinum wire or gauze

Caption: Experimental setup for cyclic voltammetry.

Step-by-Step Methodology

-

Preparation of the Analyte Solution:

-

Accurately weigh a small amount of TCT-TTF to prepare a 1-2 mM solution in the chosen anhydrous solvent.

-

Accurately weigh the supporting electrolyte (e.g., TBAPF₆) to achieve a concentration of 0.1 M in the same solvent.

-

Combine the TCT-TTF solution and the electrolyte solution in the electrochemical cell.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Cell Assembly and Deoxygenation:

-

Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Purge the solution with high purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Set the parameters on the potentiostat. A typical starting potential window for TTF derivatives would be from 0 V to +1.2 V. The scan rate can initially be set to 100 mV/s.

-

Run a cyclic voltammogram of the solution.

-

If the waves are not well-defined, adjust the potential window and scan rate accordingly. Running the experiment at various scan rates can provide information about the reversibility of the redox processes.

-

-

Internal Standard Calibration:

-

After acquiring the data for TCT-TTF, add a small amount of ferrocene to the solution.

-

Run another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-known and stable potential, which can be used to reference the measured potentials of TCT-TTF.

-

Data Interpretation and Validation

-

Half-Wave Potentials (E½): The E½ values for the two oxidation waves are calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials for each redox couple. These values represent the formal redox potentials.

-

Reversibility: A redox process is considered electrochemically reversible if the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons, which is 1 for each step of TTF oxidation) at room temperature, and the ratio of the cathodic to anodic peak currents (ipc/ipa) is close to 1.

-

Scan Rate Dependence: For a reversible process involving a species in solution, the peak currents should be proportional to the square root of the scan rate.

Conclusion

This compound is a valuable derivative of TTF with promising applications in materials science. Its electrochemical behavior is central to its functionality. This guide has provided a framework for understanding and investigating the redox properties of TCT-TTF. While specific experimental data on its oxidation potentials requires further investigation of specialized literature, the principles outlined here, based on the extensive knowledge of TTF chemistry, provide a solid foundation for researchers. The provided experimental protocol offers a robust method for the characterization of TCT-TTF and similar redox-active molecules, ensuring scientific integrity and reproducibility.

References

- BenchChem. Application Notes and Protocols for Cyclic Voltammetry of Tetrathiafulvalene (TTF) Derivatives.

-

Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein J. Org. Chem. 2018, 14, 2163–2185. Available from: [Link]

-

Functionalised tetrathiafulvalenes: new applications as versatile π-electron systems in materials chemistry. J. Mater. Chem., 2001, 11, 242-258. Available from: [Link]

-

Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. Available from: [Link]

-

Synthesis Crystal Structures and Magnetic Properties of this compound Polymers. AIP Conference Proceedings 1512, 1072 (2013). Available from: [Link]

-

Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, Volume 11, Issues 6–7, June–July 2008, Pages 673-683. Available from: [Link]

-

Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein J. Org. Chem. 2018, 14, 2163–2185. Available from: [Link]

-

Cyclic voltammetric data for the TTF derivatives. ResearchGate. Available from: [Link]

-

Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries. J. Mater. Chem. A, 2024, Advance Article. Available from: [Link]

-

Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Int. J. Mol. Sci. 2022, 23(22), 13788. Available from: [Link]

-

Synthesis crystal structures and magnetic properties of this compound polymers. ResearchGate. Available from: [Link]

-

Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. CHIMIA International Journal for Chemistry, Volume 59, Number 4, April 2005, pp. 196-201(6). Available from: [Link]

Sources

- 1. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 2. Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. One- or two-dimensional fluorine segregation in amphiphilic perfluorinated tetrathiafulvalenes [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Magnetic Properties of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene Salts

Abstract

The pursuit of novel molecular magnetic materials has identified tetrathiafulvalene (TTF) and its derivatives as promising building blocks. Their ability to form stable radical cations and engage in intermolecular interactions makes them ideal candidates for designing materials with tunable magnetic properties. This guide delves into the magnetic characteristics of a specific derivative, 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF), and its radical cation salts. We will explore the synthesis of these materials, analyze their crystal structures, and present a detailed examination of their magnetic behavior, with a particular focus on the antiferromagnetic properties observed in the hexafluorophosphate salt. This document is intended for researchers and professionals in materials science and drug development who are interested in the design and characterization of molecular magnets.

Introduction: The Allure of TTF-Based Molecular Magnets

Tetrathiafulvalene (TTF) has been a cornerstone in the field of molecular electronics and materials science for decades[1]. Its planar structure, rich redox chemistry, and the ability of its radical cation (TTF•+) to self-assemble into conducting or magnetic lattices have driven extensive research. The magnetic properties of TTF-based salts are intrinsically linked to the arrangement of the TTF•+ units in the crystal lattice. The overlap between the π-orbitals of adjacent radicals dictates the strength and nature of the magnetic exchange interactions, which can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel).

The functionalization of the TTF core offers a powerful tool to modulate these intermolecular interactions. By introducing specific substituent groups, it is possible to influence the crystal packing and, consequently, the magnetic properties of the resulting materials. The subject of this guide, this compound (TCE-TTF), is a TTF derivative functionalized with four 2-cyanoethylthio arms. These flexible, electron-withdrawing groups can influence the electronic properties of the TTF core and introduce additional possibilities for intermolecular interactions, for instance, through S···N or S···S contacts.

This guide will provide a comprehensive overview of the synthesis, structure, and magnetic properties of TCE-TTF radical cation salts, highlighting the interplay between molecular design and solid-state magnetic behavior.

Synthesis of TCE-TTF and its Radical Cation Salts

The preparation of high-quality single crystals is paramount for the investigation of the intrinsic magnetic properties of molecular materials. The synthesis of TCE-TTF salts is a two-step process: first, the synthesis of the neutral TCE-TTF molecule, and second, the electrochemical crystallization of its radical cation salts.

Synthesis of this compound (TCE-TTF)

The TCE-TTF molecule is synthesized via a phosphite-mediated coupling reaction of a protected 1,3-dithiole-2-one precursor, a well-established method in TTF chemistry[2].

Experimental Protocol:

-

Precursor Synthesis: The synthesis starts with the preparation of the 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione. This is typically achieved by the reaction of the sodium salt of 2-cyanoethanethiol with carbon disulfide, followed by reaction with an appropriate electrophile to form the dithiolethione ring.

-

Oxidation to Oxone: The dithiolethione is then converted to the corresponding 1,3-dithiole-2-one by oxidation, often using mercuric acetate.

-

Coupling Reaction: The final step is the self-coupling of the 1,3-dithiole-2-one precursor in the presence of a coupling agent like triethyl phosphite. The reaction is typically carried out in an inert solvent such as toluene or benzene at reflux temperatures.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure, neutral TCE-TTF as a solid.

Electrocrystallization of TCE-TTF Radical Cation Salts

Electrochemical crystallization is a powerful technique for growing high-quality single crystals of radical ion salts. It involves the slow oxidation of the neutral donor molecule in the presence of a supporting electrolyte containing the desired counterion.

Experimental Protocol:

-

Electrolyte Solution: A solution of the neutral TCE-TTF and a supporting electrolyte, such as a tetra-n-butylammonium salt of the desired anion (e.g., (n-Bu4N)PF6, (n-Bu4N)BF4, or (n-Bu4N)CF3SO3), is prepared in an appropriate organic solvent (e.g., dichloromethane, 1,1,2-trichloroethane, or a mixture thereof).

-

Electrochemical Cell: A two-electrode electrochemical cell is used, typically consisting of two platinum electrodes.

-

Constant Current Application: A small, constant current (typically in the range of 0.1-2.0 μA) is applied across the electrodes. This slow oxidation of the TCE-TTF molecule at the anode leads to the formation of the TCE-TTF•+ radical cation.

-

Crystal Growth: As the concentration of the radical cation and the counterion at the anode surface slowly increases, the solubility limit is exceeded, and single crystals of the salt nucleate and grow on the electrode over a period of several days to weeks.

The following diagram illustrates the general workflow for the synthesis and crystallization of TCE-TTF salts.

Caption: Workflow for the synthesis and crystallization of TCE-TTF salts.

Crystal Structure and Intermolecular Interactions

The magnetic properties of the salts are a direct consequence of their crystal structures. X-ray diffraction studies have revealed the detailed packing of the TCE-TTF•+ radical cations and the counterions in the solid state.

A key feature of the TCE-TTF molecule is the flexibility of its four 2-cyanoethylthio arms. This flexibility allows the molecule to adopt different conformations, which in turn influences the crystal packing. For the and salts, two different crystalline phases have been identified for each. The conformation of the cyanoethyl arms can be described as cis or trans with respect to the plane of the TTF core.

The molecular structure of TCE-TTF is depicted below.

Caption: Schematic of the this compound (TCE-TTF) molecule.

In the crystal structures of the radical cation salts, the TCE-TTF•+ units are fully oxidized. The packing of these radical cations is crucial for the magnetic properties. In many TTF-based salts, the molecules form dimers or stacks, and the magnetic interactions are mediated by the overlap of the molecular orbitals within these structures. For the salt, the crystal structure reveals that the radical cations form centrosymmetric dimers. The intermolecular interactions are not limited to the π-π stacking of the TTF cores; short S···S and S···N contacts are also observed, which can provide pathways for magnetic exchange.

All the prepared salts of TCE-TTF have been found to be electrical insulators[3]. This suggests that the charge carriers are localized, which is a prerequisite for observing localized magnetic moments.

Magnetic Properties of TCE-TTF

The magnetic properties of the salts have been investigated using SQUID (Superconducting Quantum Interference Device) magnetometry. The most detailed magnetic characterization has been reported for one of the phases of the salt.

Magnetic Susceptibility Measurements

The temperature dependence of the magnetic susceptibility (χ) provides valuable information about the nature and strength of the magnetic interactions. For the salt, the product of the magnetic susceptibility and temperature (χT) as a function of temperature is characteristic of antiferromagnetic interactions.

Experimental Protocol for Magnetic Susceptibility Measurement:

-

Sample Preparation: A polycrystalline sample of the salt is carefully weighed and placed in a gelatin capsule or other suitable sample holder.

-

SQUID Magnetometer: The sample is loaded into a SQUID magnetometer.

-

Data Collection: The magnetic moment of the sample is measured as a function of temperature, typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 0.1 T).

-

Data Analysis: The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied field, and the molar mass of the sample. The data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the constituent atoms.

The key magnetic data for the salt are summarized in the table below.

| Parameter | Value | Description |

| χT at 300 K | ~0.375 cm³ K mol⁻¹ | This value is close to the expected value for one mole of non-interacting S = 1/2 spins (0.375 cm³ K mol⁻¹ for g = 2.0), indicating the presence of one unpaired electron per TCE-TTF•+ unit. |

| Behavior of χT with decreasing T | Decreases | A decrease in χT upon cooling is a hallmark of antiferromagnetic interactions between the magnetic centers. |

| Magnetic Model | Dimer model | The magnetic data can be well-fitted to a model that considers isolated pairs of antiferromagnetically coupled spins (dimers). |

| Exchange Coupling Constant (J) | Not explicitly stated in abstract | The strength of the antiferromagnetic interaction within the dimer. A negative value indicates antiferromagnetic coupling. |

The observed antiferromagnetic behavior indicates that the unpaired electrons on adjacent TCE-TTF•+ radical cations preferentially align in an antiparallel fashion. This is a common feature in TTF-based radical cation salts where the molecules form π-dimers[4][5].

The diagram below illustrates the process of magnetic characterization.

Caption: Workflow for magnetic characterization of salts.

Structure-Property Correlation: The Origin of Antiferromagnetism

The antiferromagnetic behavior of the salt can be understood by examining its crystal structure. The formation of centrosymmetric dimers of the TCE-TTF•+ radical cations is the key structural motif responsible for the magnetic properties. Within these dimers, the TTF cores are arranged in a face-to-face manner, allowing for significant overlap of their π-orbitals. This overlap facilitates a superexchange interaction between the unpaired electrons on the two molecules, leading to an antiferromagnetic coupling.

In addition to the direct π-π overlap, the presence of short S···S contacts between neighboring dimers may provide pathways for weaker, inter-dimer magnetic interactions. However, the dominant magnetic behavior is dictated by the strong intra-dimer coupling. The insulating nature of these salts further supports a model of localized magnetic moments, as opposed to the delocalized electrons found in conducting TTF salts[3].

Transition Metal Complexes of TCE-TTF

An exciting extension of the chemistry of TCE-TTF involves its use as a ligand to coordinate with transition metal ions. The nitrile groups on the four cyanoethylthio arms are capable of binding to metal centers, leading to the formation of coordination polymers[2][6]. In these materials, the TCE-TTF units can act as bridging ligands between paramagnetic metal ions, creating extended networks with potentially interesting magnetic properties arising from the interaction between the localized magnetic moments of the metal ions and the radical spins on the TCE-TTF•+ units[2]. The study of such hybrid materials, where both organic radicals and metal ions contribute to the magnetism, is a vibrant area of research in molecular magnetism.

Conclusion and Future Outlook

The radical cation salts of this compound represent an interesting class of molecular magnetic materials. The presence of flexible, coordinating side chains on the TTF core allows for a rich structural chemistry, including the formation of different crystalline phases and coordination polymers. The magnetic properties are intimately linked to the crystal structure, with the salt exhibiting clear antiferromagnetic behavior due to the formation of π-dimers.

Future research in this area could focus on several promising directions:

-

Exploring other counterions: The use of different counterions could lead to new crystal structures with different magnetic properties, potentially including ferromagnetic interactions or more complex magnetic ordering.

-

Detailed characterization of polymeric systems: A thorough investigation of the magnetic properties of the transition metal coordination polymers of TCE-TTF is warranted. The interplay between the metal ion spins and the TTF•+ radical spins could lead to novel magnetic phenomena.

-

Advanced spectroscopic studies: Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could provide further insights into the electronic structure and magnetic interactions in these materials.

The continued exploration of TCE-TTF and related systems will undoubtedly contribute to the development of new functional molecular materials with tailored magnetic properties.

References

-

Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6–7), 673–683. [Link]

-

Golhen, S., et al. (2009). Synthesis, Crystal Structures and Magnetic Properties of this compound Polymers. AIP Conference Proceedings, 1149, 133. [Link]

-

Golhen, S., et al. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. [Link]

-

Gomez-Garcia, C. J., et al. (2004). Structure and Magnetic Properties of the Radical Cation Salt of a TTF-based Ni II Complex. Inorganic Chemistry, 43(18), 5594-5600. [Link]

-

Sakai, T., et al. (2023). Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt. Magnetochemistry, 9(4), 101. [Link]

-

Golhen, S., et al. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. ResearchGate. [Link]

- Sakai, T., et al. (2023). Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)

-

Olivier, J., et al. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. ScienceDirect. [Link]

-

Ma, L., et al. (2015). Copper ion salts of arylthiotetrathiafulvalenes: synthesis, structure diversity and magnetic properties. Beilstein Journal of Organic Chemistry, 11, 850-859. [Link]

-

Valenti, F., et al. (2017). A highly conducting tetrathiafulvalene-tetracarboxylate based dysprosium(iii) 2D metal–organic framework with single molecule magnet behaviour. Chemical Communications, 53(75), 10446-10449. [Link]

-

Gati, E., et al. (2017). The crystal structure of three layered organic charge-transfer salts κ-(BEDT-TTF)2X (X = Cu2(CN)3, Ag2(CN)3, and Cu[N(CN)2]Cl). ResearchGate. [Link]

-

White, S. R., et al. (2010). Restoration of Conductivity with TTF-TCNQ Charge-Transfer Salts. Macromolecular Rapid Communications, 31(9-10), 841-845. [Link]

-

Becher, J., & Lau, J. (1997). Preparation of Bis-Cyanoethyl protected TTF. ResearchGate. [Link]

-

Liu, Y., et al. (2004). Synthesis and Crystal Structure of Charge-Transfer Salt (TTF)[Pt(mnt)2]. Zeitschrift für anorganische und allgemeine Chemie, 630(4), 629-632. [Link]

-

Olivier, J., et al. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6-7), 673-683. [Link]

-

Abeykoon, A. M. H. S., et al. (2022). Crystal structures of three salts of the triphenylsulfonium ion. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1229–1234. [Link]

-

Legros, J.-P., Fabre, J.-M., & Kaboub, L. (2007). 2,3-Bis(2-cyanoethylsulfanyl)-6,7-tetramethylenetetrathiafulvalene. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3629. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Tetrathiafulvalene. In Wikipedia. [Link]

-

Nielsen, M. B., et al. (2015). Interactions between tetrathiafulvalene units in dimeric structures - The influence of cyclic cores. ResearchGate. [Link]

Sources

- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Solid–Liquid Phase Transition-Induced Magnetic Property Changes in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt | CoLab [colab.ws]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Introduction

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF) is a functionalized derivative of the well-studied tetrathiafulvalene (TTF) core. TTF and its derivatives are renowned for their electron-donating properties and their ability to exist in multiple stable oxidation states (neutral, radical cation, and dication), making them pivotal components in the fields of materials science, molecular electronics, and supramolecular chemistry. The addition of four cyanoethylthio substituents to the TTF core in TCE-TTF modulates its electronic properties, solubility, and potential for coordination chemistry, opening avenues for its application in novel conductive materials and functional devices.

This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of TCE-TTF. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the rationale behind the analytical choices and the interpretation of the spectral data in the context of the molecule's unique structure. This document is intended for researchers and professionals in chemistry and drug development who require a deep understanding of the analytical validation of this complex organosulfur compound.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. TCE-TTF possesses a symmetrical architecture, which is a key determinant of its spectroscopic signatures.

Caption: Molecular structure of this compound (TCE-TTF).

The key structural features that dictate the spectroscopic properties are:

-

Tetrathiafulvalene (TTF) core: A planar, electron-rich π-system composed of two 1,3-dithiole rings linked by a central double bond. This core is responsible for the characteristic redox behavior and electronic transitions.

-

Thioether Linkages (-S-): Connecting the cyanoethyl groups to the TTF core.

-

Ethyl Chains (-CH₂CH₂-): Aliphatic spacers providing flexibility.

-

Nitrile Groups (-C≡N): Electron-withdrawing groups that influence the electronic properties of the TTF core and provide a distinct infrared spectroscopic marker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For TCE-TTF, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.

Expected ¹H NMR Data (Predicted) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.10 - 3.30 | Triplet | 8H | -S-CH₂ -CH₂-CN |

| ~2.70 - 2.90 | Triplet | 8H | -S-CH₂-CH₂ -CN |

Interpretation: The four cyanoethylthio groups are chemically equivalent due to the molecule's symmetry. This results in two distinct signals for the two methylene (-CH₂) groups of the ethyl chain. Each signal is expected to be a triplet due to coupling with the adjacent methylene group. The methylene group attached to the sulfur atom is expected to be slightly downfield compared to the one adjacent to the nitrile group.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Given the symmetry of TCE-TTF, the number of signals will be less than the total number of carbon atoms.

Expected ¹³C NMR Data (Predicted) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~130 - 135 | C =C (TTF Core) |

| ~118 - 120 | -C ≡N |

| ~110 - 115 | S-C =C -S (TTF Core) |

| ~30 - 35 | -S-CH₂ -CH₂-CN |

| ~18 - 22 | -S-CH₂-CH₂ -CN |

Interpretation: The spectrum is expected to show five distinct signals corresponding to the five unique carbon environments: the central double bond carbons of the TTF core, the nitrile carbons, the dithiole ring carbons attached to the thioether groups, and the two different methylene carbons of the ethyl chains. The carbons of the TTF core are expected in the aromatic/olefinic region, while the nitrile carbon will have a characteristic shift around 118-120 ppm. The aliphatic carbons of the ethyl chains will appear upfield.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of TCE-TTF and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity, and the probe should be tuned to the ¹H and ¹³C frequencies.

-

¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Analysis: Integrate the signals in the ¹H spectrum and assign the peaks in both spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For TCE-TTF, FTIR is particularly useful for confirming the presence of the nitrile and thioether groups, as well as characterizing the vibrations of the TTF core.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic -CH₂) |

| ~2250 | Sharp, Strong | C≡N stretching (nitrile) |

| ~1450 - 1400 | Medium | C-H bending (-CH₂) |

| ~1300 - 1000 | Medium-Strong | C-S stretching (thioether and dithiole) |

Interpretation: The most characteristic peak in the IR spectrum of TCE-TTF is the sharp, strong absorption around 2250 cm⁻¹, which is a definitive indicator of the nitrile group (C≡N). The presence of aliphatic C-H stretching and bending vibrations confirms the ethyl chains. The complex region between 1300 and 1000 cm⁻¹ will contain multiple overlapping peaks corresponding to the various C-S stretching modes from both the thioether linkages and the dithiole rings of the TTF core.

Experimental Protocol: FTIR Spectroscopy (ATR)

Caption: Workflow for ATR-FTIR spectroscopic analysis.

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent like isopropanol.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere.

-

Sample Application: Place a small amount of the solid TCE-TTF sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure to the sample using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Collection: Collect the infrared spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum. Perform baseline correction and peak picking to identify the key absorption bands.

-

Interpretation: Assign the observed absorption bands to the corresponding functional groups in the TCE-TTF molecule.

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For TTF derivatives, this technique is particularly informative as the electronic transitions are sensitive to the oxidation state of the TTF core. This allows for the monitoring of redox processes.

Expected UV-Vis Data for Neutral TCE-TTF (Solvent: Dichloromethane)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| ~310 - 330 | High | π → π* transitions within the dithiole rings |

| ~450 - 480 | Lower | Intramolecular charge transfer (HOMO-LUMO) |

Interpretation: In its neutral state, TCE-TTF is expected to show strong absorptions in the UV region corresponding to π → π* transitions within the TTF framework. A lower energy, broader absorption in the visible region is also anticipated, which is characteristic of the intramolecular charge transfer from the electron-rich dithiole rings to the central electron-accepting double bond. Upon oxidation to the radical cation (TCE-TTF⁺•) and dication (TCE-TTF²⁺), new, lower-energy absorption bands are expected to appear in the visible and near-infrared regions, providing a clear spectroscopic handle on the redox state of the molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural information.

Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| ~544.91 | [M]⁺• (Molecular Ion) |

Interpretation: The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of TCE-TTF (C₁₈H₁₆N₄S₈, exact mass ≈ 543.9141). The isotopic pattern of this peak will be characteristic of a molecule containing eight sulfur atoms. Fragmentation may occur through the loss of the cyanoethyl groups or cleavage of the thioether bonds.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate and confirm its structure and purity. NMR spectroscopy provides the primary evidence for the molecular structure and connectivity. FTIR spectroscopy confirms the presence of key functional groups, particularly the nitrile moieties. UV-Vis spectroscopy offers insight into the electronic properties of the TTF core and its various oxidation states. Finally, mass spectrometry provides an accurate determination of the molecular weight and formula. Together, these techniques form a self-validating system for the comprehensive characterization of this important molecule, providing the necessary analytical confidence for its use in advanced research and development applications.

References

-

Olivier, J., Golhen, S., Cador, O., & Ouahab, L. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie, 11(6-7), 673-683. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Segura, J. L., & Martín, N. (2001). New concepts in tetrathiafulvalene chemistry. Angewandte Chemie International Edition, 40(8), 1372-1409. [Link]

-

Bendikov, M., Wudl, F., & Perepichka, D. F. (2004). Tetrathiafulvalenes, oligoacenenes, and their buckminsterfullerene derivatives: the brick and mortar of organic electronics. Chemical reviews, 104(11), 4891-4945. [Link]

-

SpectraBase. (n.d.). 2,3,6,7-Tetrakis(2'-cyaoethylthio)tetrathiafulvalene. Wiley. Retrieved from [Link]

Navigating the Solution Behavior of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene: A Technical Guide

Foreword: The Critical Role of Solubility in Advanced Material Synthesis

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCE-TTF) stands as a pivotal building block in the realm of molecular electronics and materials science. As a derivative of the well-studied tetrathiafulvalene (TTF) core, TCE-TTF is instrumental in the synthesis of novel organic conductors, magnetic materials, and redox-switchable systems.[1] The four cyanoethylthio substituents not only offer coordination sites for the construction of complex polymeric and supramolecular architectures but also significantly influence the molecule's physical and chemical properties.[1] Chief among these is solubility, a parameter that governs every stage of material development, from synthesis and purification to crystal growth and device fabrication. Understanding and controlling the solubility of TCE-TTF is, therefore, not a trivial preliminary step but a cornerstone of successful research and development.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of TCE-TTF. In the absence of extensive published quantitative data, this guide offers a framework for predicting solubility based on molecular structure, summarizes qualitative findings from existing literature, and presents robust, field-proven experimental protocols for the precise determination of its solubility in common organic solvents.

Molecular Structure and Its Implications for Solubility

The solubility of an organic compound is fundamentally dictated by its molecular structure—polarity, molecular weight, and the potential for intermolecular interactions. TCE-TTF (C₁₈H₁₆N₄S₈) possesses a complex molecular architecture that suggests a nuanced solubility profile.[2]

-

The Tetrathiafulvalene (TTF) Core: The central TTF core is a planar, sulfur-rich heterocyclic system. This large, nonpolar scaffold contributes to favorable interactions with nonpolar and chlorinated organic solvents.

-

The Cyanoethylthio Substituents: The four -S-CH₂-CH₂-C≡N groups introduce polarity to the molecule. The nitrile (cyano) group is a strong electron-withdrawing group, creating a dipole moment. The presence of these polar functionalities can enhance solubility in more polar aprotic solvents. The alkylthio (-S-R) linkage, characterized by its polarizability and flexibility, further influences intermolecular interactions and can affect crystal packing and, consequently, solubility.[3][4]

Based on these structural features, a balance between the nonpolar TTF core and the polar cyanoethylthio arms would predict moderate solubility in a range of solvents, with a preference for polar aprotic and chlorinated solvents over highly polar (e.g., water) or purely nonpolar (e.g., alkanes) media.

Qualitative Solubility Profile from Existing Research

Several studies detailing the synthesis of radical cation salts and coordination polymers of TCE-TTF utilize electrocrystallization techniques.[1][5] The solvents mentioned in these procedures provide the most direct evidence of its solution behavior:

-

Chlorinated Solvents: Dichloromethane and tetrachloromethane are frequently cited, often in mixtures.[1] This indicates that TCE-TTF possesses sufficient solubility in these media to form the saturated or near-saturated solutions required for crystal growth.

-

Aromatic Solvents: Benzene has been used in solvent mixtures for electrocrystallization, suggesting some degree of solubility.[1]

-

Polar Aprotic Solvents: The synthesis of related TTF derivatives often employs solvents like N,N-dimethylformamide (DMF), particularly when a deprotection step is involved. This suggests that DMF is a viable solvent for TCE-TTF.

Conversely, the parent TTF molecule is known to be insoluble in water, and it is highly probable that the large, predominantly nonpolar structure of TCE-TTF follows this trend.[4]

Quantitative Solubility Determination: A Step-by-Step Protocol

To move beyond qualitative observations, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of TCE-TTF solubility, incorporating best practices for handling this potentially air-sensitive compound.

Pre-Experimental Considerations: Handling of TTF Derivatives

Tetrathiafulvalene and its derivatives are redox-active and can be susceptible to oxidation, especially in solution.[6][7] To ensure the integrity of the compound during solubility studies, the following precautions are essential:

-

Inert Atmosphere: All manipulations, including weighing, solvent addition, and sample transfers, should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1][8][9][10][11]

-

Deoxygenated Solvents: Solvents should be thoroughly deoxygenated prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

-

Protection from Light: To prevent potential photochemical degradation, experiments should be conducted in amber glassware or vessels wrapped in aluminum foil.

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.

Caption: Workflow for quantitative solubility determination.

Detailed Steps:

-

Preparation: Accurately weigh an excess amount of TCE-TTF into several vials for each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of deoxygenated solvent to each vial.

-

Equilibration: Seal the vials under an inert atmosphere and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.2 µm PTFE) to remove any suspended solid particles.

-

Dilution: Immediately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration into the linear range of the chosen analytical method.

Quantitative Analysis Methods

Method A: UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for quantifying the concentration of a chromophoric compound like TCE-TTF.[10][12][13]

-

Spectrum Acquisition: Dissolve a small, known amount of TCE-TTF in the solvent of interest and scan across the UV-Vis range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions of TCE-TTF of known concentrations in the same solvent. Measure the absorbance of each standard at λ_max. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it), adhering to the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the diluted aliquot from the solubility experiment at λ_max.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Remember to account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in cases where solvent absorbance might interfere with UV-Vis measurements.[7]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good separation and a sharp peak for TCE-TTF. The mobile phase will typically consist of a mixture of organic solvents like acetonitrile or methanol and water. A UV detector set to the λ_max of TCE-TTF is commonly used.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the same fixed volume of the diluted aliquot from the solubility experiment and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample, and then calculate the solubility of the original saturated solution, accounting for the dilution.

Tabulated Solubility Data (Framework)

While experimental determination is paramount, the following table provides a framework for organizing and reporting solubility data for TCE-TTF. Researchers are encouraged to populate this table with their own experimentally determined values.

| Solvent | Chemical Class | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Dichloromethane (DCM) | Chlorinated | 3.1 | Soluble | Data Not Available |

| Chloroform | Chlorinated | 4.1 | Soluble | Data Not Available |

| Tetrahydrofuran (THF) | Ether | 4.0 | Sparingly Soluble | Data Not Available |

| Acetonitrile | Nitrile | 5.8 | Sparingly Soluble | Data Not Available |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Soluble | Data Not Available |

| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | Data Not Available |

| Hexane | Aliphatic Hydrocarbon | 0.1 | Insoluble | Data Not Available |

| Water | Protic | 10.2 | Insoluble | Data Not Available |

Conclusion and Future Outlook

The solubility of this compound is a critical parameter that dictates its utility in the fabrication of advanced functional materials. While direct quantitative data remains to be systematically published, a combination of structural analysis and a review of solvents used in its derivatization points towards good solubility in chlorinated and polar aprotic solvents. This technical guide provides a robust framework and detailed experimental protocols for researchers to quantitatively determine the solubility of TCE-TTF in various organic solvents. The adoption of these standardized methods will not only facilitate the reproducibility of synthetic procedures but also accelerate the rational design of new materials based on this versatile molecular building block.

References

-

Stéphane Golhen, et al. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. AIP Conference Proceedings. [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. [Link]

-

Plass, J., et al. (2018). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry. [Link]

-

Olivier, J., et al. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Comptes Rendus Chimie. [Link]

-

Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]

-

TutorChase. (2024). How do functional groups affect solubility in organic compounds?. TutorChase. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Bryce, M. R., et al. (1991). Highly-functionalised tetrathiafulvalene (TTF) derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

-

Sci-Hub. (2008). Synthesis, crystal structures and magnetic properties of this compound salts. Sci-Hub. [Link]

-

Hirama, A., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]

-

Tatay, S., et al. (2016). A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst. Chemical Science. [Link]

-

TutorChase. (2024). How do functional groups affect solubility in organic compounds?. TutorChase. [Link]

-

Mohammed, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering Research and Science. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Queen's University Chemistry. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

ResearchGate. (2018). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. ResearchGate. [Link]

-

ResearchGate. (2024). Synthesis crystal structures and magnetic properties of this compound polymers. ResearchGate. [Link]

-

Scholars Research Library. (2017). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]

-

ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. web.mit.edu [web.mit.edu]

- 2. Effects of alkylthio groups on phase transitions of organic molecules and liquid crystals: a comparative study with alkyl and alkoxy groups - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. research.tue.nl [research.tue.nl]

- 6. chimia.ch [chimia.ch]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 13. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

The Dawn of Organic Metals: A Technical Guide to the Discovery and Legacy of Tetrathiafulvalene Derivatives

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of tetrathiafulvalene (TTF) and its derivatives, a class of molecules that single-handedly shattered the paradigm of organic compounds as electrical insulators and paved the way for the field of molecular electronics. We will delve into the seminal moments of discovery, from the initial synthesis of the parent TTF molecule to the groundbreaking revelation of metallic conductivity in its charge-transfer salt with tetracyanoquinodimethane (TCNQ). This guide will not only recount the historical narrative but also provide in-depth technical details, including experimental protocols for key syntheses, elucidation of the structure-property relationships that govern their unique electronic behavior, and a forward-looking perspective on their enduring impact on materials science. This document is intended for researchers, scientists, and professionals in materials science and related fields who seek a deep, technical understanding of this cornerstone of organic electronics.

Introduction: A Paradigm Shift in Organic Chemistry

For much of chemical history, the realm of high electrical conductivity was thought to be the exclusive domain of metals. Organic molecules, with their localized sigma bonds and insulating properties, were relegated to the other end of the electronic spectrum. This perception was irrevocably altered in the early 1970s with the advent of tetrathiafulvalene (TTF). This unassuming, sulfur-rich heterocyclic compound became the progenitor of a revolution, demonstrating that purely organic materials could not only conduct electricity but could do so with an efficiency rivaling that of conventional metals.

This guide will trace the intellectual and experimental lineage of TTF and its derivatives, offering a granular look at the key discoveries that propelled this field forward. We will examine the causality behind the experimental choices that led to these breakthroughs, providing a "why" to accompany the "how." The journey of TTF is a testament to the power of curiosity-driven research and the unexpected discoveries that can arise from the confluence of synthetic chemistry, solid-state physics, and materials science.

The Genesis of a Revolution: The Discovery of Tetrathiafulvalene

The story of TTF begins in 1970 with the first reported synthesis by Wudl and his colleagues.[1][2] This pioneering work laid the foundation for everything that was to follow. The initial synthesis was a multi-step process, showcasing the ingenuity required to construct this novel molecular architecture.

The Molecular Architecture of Tetrathiafulvalene

Tetrathiafulvalene is an organosulfur compound with the chemical formula (H₂C₂S₂C)₂.[3] It consists of two 1,3-dithiole rings connected by a central carbon-carbon double bond. The neutral TTF molecule possesses a non-planar, boat-like conformation.[1] However, the true genius of its design lies in its ability to undergo stable, reversible oxidation.

Caption: Simplified workflow for the synthesis of TTF.

The Birth of the Organic Metal: TTF-TCNQ

While the synthesis of TTF was a significant achievement, its true potential was unlocked with the discovery of its charge-transfer complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ). In 1973, researchers demonstrated that the 1:1 salt of TTF and TCNQ exhibited remarkable electrical conductivity, comparable to that of a metal. [4]This discovery marked the birth of the first "organic metal" and ignited a flurry of research into organic conductors. [4][5]

The Principle of Charge Transfer and Segregated Stacking